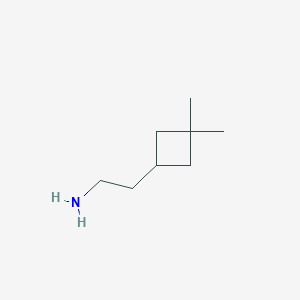

2-(3,3-Dimethylcyclobutyl)ethanamine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(3,3-dimethylcyclobutyl)ethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17N/c1-8(2)5-7(6-8)3-4-9/h7H,3-6,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMXKBBBXVVMJQB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(C1)CCN)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways of 2 3,3 Dimethylcyclobutyl Ethanamine

Amine Formation Strategies for 2-(3,3-Dimethylcyclobutyl)ethanamine

The final step in the synthesis is the conversion of the nitrogen-containing precursor into the target primary amine. The two principal strategies for this transformation are reductive amination and alkylation.

Reductive amination is a powerful and widely used method for forming amines from carbonyl compounds or for reducing nitriles. masterorganicchemistry.comorganic-chemistry.org

Route A: Reduction of a Nitrile Precursor The most direct route to 2-(3,3-dimethylcyclobutyl)ethanamine is the reduction of the intermediate 2-(3,3-dimethylcyclobutyl)acetonitrile. americanelements.comchemicalbook.com This transformation can be achieved using various strong reducing agents.

Lithium Aluminum Hydride (LiAlH₄): A potent reducing agent capable of cleanly converting the nitrile to a primary amine. The reaction is typically carried out in an anhydrous ether solvent.

Catalytic Hydrogenation: This method involves treating the nitrile with hydrogen gas (H₂) in the presence of a metal catalyst, such as Raney Nickel or Palladium on carbon (Pd/C). This approach is often considered a "greener" alternative to metal hydrides.

Route B: Reductive Amination of an Aldehyde An alternative pathway involves the reductive amination of 2-(3,3-dimethylcyclobutyl)acetaldehyde (B13001801). This aldehyde precursor could be synthesized from the corresponding alcohol or by hydrolysis of the nitrile. The aldehyde is reacted with an ammonia (B1221849) source to form an intermediate imine, which is then reduced in situ to the primary amine. ucla.edu A variety of selective reducing agents are available for this purpose, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being particularly common because they are mild enough not to reduce the starting aldehyde. masterorganicchemistry.comresearchgate.net

Table 2: Comparison of Reducing Agents for Amine Formation

| Method | Precursor | Reducing Agent | Key Advantages | Potential Drawbacks |

|---|---|---|---|---|

| Nitrile Reduction | 2-(3,3-dimethylcyclobutyl)acetonitrile | LiAlH₄ | High yield, reliable | Highly reactive, requires anhydrous conditions |

| Nitrile Reduction | 2-(3,3-dimethylcyclobutyl)acetonitrile | H₂ / Raney Ni | Cleaner workup, scalable | Requires specialized hydrogenation equipment |

| Reductive Amination | 2-(3,3-dimethylcyclobutyl)acetaldehyde | NH₃, NaBH₃CN | Mild, selective for the imine masterorganicchemistry.com | Requires synthesis of the aldehyde, toxicity of cyanide reagent |

| Reductive Amination | 2-(3,3-dimethylcyclobutyl)acetaldehyde | NH₃, NaBH(OAc)₃ | Non-toxic alternative to NaBH₃CN, mild researchgate.net | Can be slower than other methods |

Alkylation offers another synthetic route to the target amine. This strategy typically involves the reaction of an alkyl halide with an amine nucleophile. For the synthesis of 2-(3,3-dimethylcyclobutyl)ethanamine, this would involve reacting a 2-(3,3-dimethylcyclobutyl)ethyl halide (e.g., bromide or iodide) with ammonia or an ammonia equivalent.

However, direct alkylation of ammonia is often difficult to control and can lead to the formation of mixtures of primary, secondary, and tertiary amines, a problem known as over-alkylation. masterorganicchemistry.comchemrxiv.org To circumvent this, a large excess of ammonia can be used to favor the formation of the primary amine, or a protected ammonia equivalent, such as phthalimide (B116566) (as in the Gabriel synthesis), can be employed. The Gabriel synthesis provides a reliable method for forming primary amines by alkylating potassium phthalimide and then liberating the desired amine via hydrolysis or hydrazinolysis. While potentially longer, this method avoids the issue of multiple alkylations. nih.gov

Table 3: Common Compound Names

| Compound Name |

|---|

| 2-(3,3-Dimethylcyclobutyl)ethanamine |

| 2-(3,3-dimethylcyclobutyl)acetonitrile |

| (3,3-dimethylcyclobutyl)methanol |

| 2-(3,3-dimethylcyclobutyl)acetaldehyde |

| (-)-verbenone |

| Lithium Aluminum Hydride |

| Sodium Cyanoborohydride |

| Sodium Triacetoxyborohydride |

Azide (B81097) Synthesis and Reduction

A viable pathway to synthesize 2-(3,3-Dimethylcyclobutyl)ethanamine involves the creation and subsequent reduction of an azide intermediate. This two-step process typically begins with a precursor alcohol, 2-(3,3-dimethylcyclobutyl)ethanol.

First, the alcohol's hydroxyl group must be converted into a good leaving group, as it is inherently a poor one. A common method is to transform the alcohol into a tosylate by reacting it with tosyl chloride (TsCl) in the presence of a base like pyridine. youtube.com

The resulting 2-(3,3-dimethylcyclobutyl)ethyl tosylate can then undergo a substitution reaction with an azide source, such as sodium azide (NaN₃). This reaction proceeds via a nucleophilic substitution mechanism to yield 2-(3,3-dimethylcyclobutyl)ethyl azide. youtube.comresearchgate.net Alternatively, alcohols can be converted directly to azides. One such method uses diphenylphosphoryl azide (DPPA) and a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in an inert solvent. nih.gov

The final step is the reduction of the azide group to a primary amine. This transformation can be achieved using various reducing agents. Common methods include catalytic hydrogenation with H₂ gas over a palladium, platinum, or nickel catalyst, or chemical reduction using reagents like lithium aluminum hydride (LiAlH₄). researchgate.net Heterogeneous catalysts like palladium on boron nitride (Pd/BN) have been shown to be effective for the chemoselective hydrogenation of azides. researchgate.net

| Transformation | Reagents | Precursor | Product |

|---|---|---|---|

| Alcohol Activation | Tosyl chloride (TsCl), Pyridine | Alcohol | Tosylate |

| Azide Formation (from Tosylate) | Sodium Azide (NaN₃) | Tosylate | Azide |

| Direct Azide Formation (from Alcohol) | Diphenylphosphoryl azide (DPPA), DBU | Alcohol | Azide |

| Azide Reduction | H₂/Pd, Pt, or Ni; or LiAlH₄ | Azide | Amine |

Hofmann Rearrangement and Analogous Methods

The Hofmann rearrangement offers a method for producing primary amines with one fewer carbon atom than the starting amide. youtube.com To synthesize 2-(3,3-Dimethylcyclobutyl)ethanamine using this method, the required starting material would be 3-(3,3-dimethylcyclobutyl)propanamide.

The reaction is typically carried out by treating the primary amide with bromine (Br₂) and a strong base, such as sodium hydroxide (B78521) (NaOH). youtube.comchemguide.co.uk The process involves several key mechanistic steps:

Deprotonation of the amide by the base, followed by reaction with bromine to form an N-bromoamide intermediate.

A second deprotonation forms an anion.

This anion undergoes rearrangement where the alkyl group (the 3,3-dimethylcyclobutyl)ethyl group) migrates from the carbonyl carbon to the nitrogen, displacing the bromide ion. This concerted step forms an isocyanate (R-N=C=O) intermediate. youtube.comchemguide.co.uk

Finally, the isocyanate is hydrolyzed by water under the reaction conditions to form a carbamic acid, which is unstable and spontaneously decarboxylates (loses CO₂) to yield the final primary amine, 2-(3,3-Dimethylcyclobutyl)ethanamine. youtube.com

An important feature of the Hofmann rearrangement is that if the migrating alkyl group is chiral, its stereochemical configuration is retained. chemguide.co.uk

| Stage | Key Reactants/Intermediates | Description |

|---|---|---|

| 1. N-Bromination | Primary Amide, Br₂, NaOH | Formation of an N-bromoamide. |

| 2. Rearrangement | N-bromoamide anion | Migration of the alkyl group from carbon to nitrogen to form an isocyanate. |

| 3. Hydrolysis & Decarboxylation | Isocyanate, H₂O | Formation of the primary amine and loss of carbon dioxide. |

Derivatization from Carboxylic Acid Precursors

Another major synthetic route begins with a carboxylic acid precursor, specifically (3,3-dimethylcyclobutyl)acetic acid. This acid can be derived from naturally occurring compounds like α-pinene, which can be oxidized to form cis-pinonic acid (2-(3-acetyl-2,2-dimethylcyclobutyl)acetic acid). nih.govcalstate.edu Subsequent standard organic transformations could remove the acetyl group to yield the required precursor.

Once (3,3-dimethylcyclobutyl)acetic acid is obtained, it can be converted into the target amine via an amide intermediate.

Amide Formation : The direct reaction between a carboxylic acid and an amine to form an amide is often difficult due to acid-base reactions. libretexts.org Therefore, the carboxylic acid is typically first activated. A common method is to convert the carboxylic acid to a more reactive acid chloride using thionyl chloride (SOCl₂). libretexts.org This acid chloride, 2-(3,3-dimethylcyclobutyl)acetyl chloride, then readily reacts with ammonia (NH₃) to form the corresponding primary amide, 2-(3,3-dimethylcyclobutyl)acetamide.

Amide Reduction : The resulting amide is then reduced to the target amine. A powerful reducing agent such as lithium aluminum hydride (LiAlH₄) is commonly used for this transformation, which effectively reduces the carbonyl group of the amide to a methylene (B1212753) group (CH₂), yielding 2-(3,3-Dimethylcyclobutyl)ethanamine.

| Step | Reagents | Intermediate | Product |

|---|---|---|---|

| Acid Activation | Thionyl Chloride (SOCl₂) | (3,3-dimethylcyclobutyl)acetic acid | 2-(3,3-dimethylcyclobutyl)acetyl chloride |

| Amidation | Ammonia (NH₃) | 2-(3,3-dimethylcyclobutyl)acetyl chloride | 2-(3,3-dimethylcyclobutyl)acetamide |

| Reduction | Lithium Aluminum Hydride (LiAlH₄) | 2-(3,3-dimethylcyclobutyl)acetamide | 2-(3,3-Dimethylcyclobutyl)ethanamine |

Investigation of Reaction Mechanisms in 2-(3,3-Dimethylcyclobutyl)ethanamine Synthesis

Nucleophilic Substitution Mechanisms (Sₙ1/Sₙ2)

The synthesis of the azide intermediate from an activated alcohol, such as 2-(3,3-dimethylcyclobutyl)ethyl tosylate, is a classic example of a nucleophilic substitution reaction. The azide ion (N₃⁻) is a very good nucleophile. researchgate.net Given that the tosylate leaving group is attached to a primary carbon, the reaction will almost certainly proceed through an Sₙ2 (bimolecular nucleophilic substitution) mechanism. researchgate.net

The Sₙ2 mechanism is a single, concerted step. The nucleophile (azide) attacks the electrophilic carbon from the side opposite to the leaving group (a "backside attack"). masterorganicchemistry.com As the new bond between the nucleophile and the carbon forms, the bond between the carbon and the leaving group breaks simultaneously. masterorganicchemistry.com This process goes through a trigonal bipyramidal transition state. A key consequence of this mechanism is the inversion of stereochemistry at the reaction center, often called a Walden inversion. masterorganicchemistry.com

Addition-Elimination Pathways

The formation of an amide from an acid chloride precursor, as described in section 1.2.5, proceeds through a nucleophilic acyl substitution mechanism, which is a type of addition-elimination reaction. vanderbilt.edu This two-stage mechanism is distinct from the Sₙ2 pathway.

Addition : The nucleophile (in this case, ammonia) attacks the electrophilic carbonyl carbon of the acid chloride. The π-bond of the carbonyl group breaks, and the electrons move to the oxygen atom, forming a negatively charged tetrahedral intermediate. youtube.comvanderbilt.edu

Elimination : The tetrahedral intermediate is unstable. The lone pair of electrons on the oxygen atom reforms the carbon-oxygen double bond. Concurrently, the most stable leaving group, the chloride ion (Cl⁻), is expelled. chemguide.co.ukyoutube.com A final deprotonation step by a base (another molecule of ammonia) on the nitrogen atom yields the neutral amide product. youtube.com

Catalytic Reduction Mechanisms

The reduction of the azide group to an amine via catalytic hydrogenation involves a heterogeneous catalysis mechanism. The process occurs on the surface of a solid metal catalyst, such as platinum (Pt) or palladium (Pd). libretexts.org

The generally accepted mechanism involves the following steps:

Adsorption : Both the reactant molecule (the alkyl azide) and molecular hydrogen (H₂) are adsorbed onto the active sites on the catalyst surface. wikipedia.orgyoutube.com

Dissociation : The H-H bond in the hydrogen molecule is weakened and broken by the catalyst, resulting in hydrogen atoms bonded to the metal surface. wikipedia.org

Hydrogen Transfer : The adsorbed azide undergoes a stepwise addition of hydrogen atoms from the catalyst surface. The nitrogen-nitrogen bonds are sequentially cleaved and hydrogenated until the primary amine is formed.

Desorption : Once the reduction is complete, the final product, 2-(3,3-Dimethylcyclobutyl)ethanamine, is desorbed from the catalyst surface, freeing the active site for another reaction cycle. libretexts.orgwikipedia.org

Based on a comprehensive search of available scientific literature, there is currently no specific published information regarding the synthetic methodologies, reaction pathways, or computational chemistry studies for the compound 2-(3,3-Dimethylcyclobutyl)ethanamine .

Therefore, it is not possible to provide a detailed, scientifically accurate article that adheres to the specified outline. The requested topics, including stereochemical implications of reaction mechanisms and the application of computational chemistry (DFT calculations, transition state analysis, and molecular dynamics simulations) to the synthetic pathway design, are highly specific and require dedicated research on this particular molecule.

General methodologies for the synthesis of functionalized cyclobutanes and the application of computational tools in synthetic design are well-established in organic chemistry. nih.govnih.govresearchgate.netorganic-chemistry.org These approaches often involve techniques like [2+2] cycloadditions and C-H functionalization. nih.govorganic-chemistry.orgharvard.edu Similarly, computational methods such as Density Functional Theory (DFT) are routinely used to investigate reaction mechanisms, calculate reaction energetics, and predict the stability of intermediates and transition states for a wide variety of molecules. researchgate.netmdpi.comnanobioletters.comrsc.org Molecular dynamics (MD) simulations are employed to analyze the conformational behavior of molecules, which can be crucial during a synthesis. nih.govnih.gov

However, without specific studies on 2-(3,3-Dimethylcyclobutyl)ethanamine, any discussion would be purely hypothetical and would not meet the requirement for detailed, scientifically accurate research findings as requested in the instructions.

Advanced Characterization and Analytical Method Development for 2 3,3 Dimethylcyclobutyl Ethanamine

Spectroscopic Characterization Techniques for Structural Elucidation

Spectroscopic methods are indispensable for the unambiguous identification and structural analysis of 2-(3,3-Dimethylcyclobutyl)ethanamine. Each technique offers unique insights into the molecular architecture, from the connectivity of atoms to the nature of functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomeric and Stereoisomeric Differentiation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise structure of 2-(3,3-Dimethylcyclobutyl)ethanamine, including its constitution and stereochemistry. Both ¹H and ¹³C NMR spectra would provide a detailed map of the carbon-hydrogen framework.

Given the structure of 2-(3,3-Dimethylcyclobutyl)ethanamine, the ¹³C NMR spectrum is expected to display a specific number of signals corresponding to the chemically non-equivalent carbon atoms. For instance, in a symmetric molecule like 3,3-dimethylpentane, which shares the gem-dimethyl feature, different carbon environments are readily distinguishable. docbrown.info The presence of the chiral center at the carbon bearing the amino group in 2-(3,3-Dimethylcyclobutyl)ethanamine would lead to diastereotopic protons in the adjacent methylene (B1212753) groups, further complicating the ¹H NMR spectrum but also providing rich structural information. For example, in 1,1-dimethylcyclohexane, five distinct carbon signals are observed, illustrating how symmetry affects the number of resonances. vaia.com

Expected ¹H NMR Chemical Shifts for 2-(3,3-Dimethylcyclobutyl)ethanamine

| Protons | Expected Chemical Shift (ppm) | Multiplicity |

| CH -NH₂ | ~ 2.5 - 3.0 | Multiplet |

| CH ₂-CH-NH₂ | ~ 1.2 - 1.8 | Multiplet |

| Cyclobutyl ring CH ₂ | ~ 1.5 - 2.2 | Multiplets |

| Cyclobutyl ring CH | ~ 1.8 - 2.4 | Multiplet |

| C(CH ₃)₂ | ~ 1.0 | Singlet |

| NH ₂ | ~ 1.0 - 2.5 (broad) | Singlet (broad) |

Expected ¹³C NMR Chemical Shifts for 2-(3,3-Dimethylcyclobutyl)ethanamine

| Carbon | Expected Chemical Shift (ppm) |

| C H-NH₂ | ~ 45 - 55 |

| C H₂-CH-NH₂ | ~ 30 - 40 |

| Cyclobutyl ring C H₂ | ~ 20 - 40 |

| Cyclobutyl ring C H | ~ 35 - 50 |

| C (CH₃)₂ | ~ 30 - 40 |

| C H₃ | ~ 25 - 35 |

Advanced NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be instrumental in assigning these signals definitively and confirming the connectivity of the molecule.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. For 2-(3,3-Dimethylcyclobutyl)ethanamine, the primary amine group is the most characteristic feature to be identified.

Expected IR Absorption Bands for 2-(3,3-Dimethylcyclobutyl)ethanamine

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H (primary amine) | Asymmetric & Symmetric Stretch | 3300 - 3500 | Medium |

| N-H (primary amine) | Scissoring | 1590 - 1650 | Medium |

| C-H (sp³ hybridized) | Stretch | 2850 - 2960 | Strong |

| C-H (CH₂ and CH₃) | Bend | 1365 - 1480 | Medium-Strong |

| C-N | Stretch | 1020 - 1250 | Medium-Weak |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a crucial technique for determining the molecular weight of 2-(3,3-Dimethylcyclobutyl)ethanamine and for gaining structural information through the analysis of its fragmentation patterns. In electron ionization (EI) mode, the molecule would ionize to form a molecular ion (M⁺), and subsequent fragmentation would yield characteristic daughter ions.

The molecular weight of 2-(3,3-Dimethylcyclobutyl)ethanamine is 141.27 g/mol . The mass spectrum would be expected to show a molecular ion peak at m/z 141. The fragmentation of aliphatic amines is well-documented. A common fragmentation pathway is the alpha-cleavage, which involves the breaking of the C-C bond adjacent to the nitrogen atom. This would result in the formation of a stable iminium ion. For 2-(3,3-Dimethylcyclobutyl)ethanamine, alpha-cleavage could lead to the loss of a C₅H₉ radical, resulting in a prominent peak at m/z 30 ([CH₂=NH₂]⁺). Another possible fragmentation is the loss of the amino group. The fragmentation pattern can be complex, but high-resolution mass spectrometry would allow for the determination of the elemental composition of the fragments, aiding in their identification.

Expected Mass Spectral Fragments for 2-(3,3-Dimethylcyclobutyl)ethanamine

| m/z | Proposed Fragment |

| 141 | [M]⁺ |

| 126 | [M - CH₃]⁺ |

| 84 | [M - C₄H₉]⁺ (cleavage of the ethylamine (B1201723) side chain) |

| 70 | [C₅H₁₀]⁺ (cyclobutyl ring fragment) |

| 57 | [C₄H₉]⁺ (tert-butyl fragment) |

| 30 | [CH₂NH₂]⁺ (base peak) |

Raman Spectroscopy for Vibrational Fingerprinting

Raman spectroscopy provides complementary information to IR spectroscopy by detecting molecular vibrations. It is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of 2-(3,3-Dimethylcyclobutyl)ethanamine would be expected to show strong signals for the C-C stretching vibrations of the cyclobutyl ring and the gem-dimethyl groups. The N-H stretching vibration would also be observable, although typically weaker than in the IR spectrum. The combination of IR and Raman spectroscopy provides a more complete vibrational analysis of the molecule.

X-ray Photoelectron Spectroscopy (XPS) for Surface and Elemental Composition (if applicable to material studies)

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information about the elemental composition and chemical states of the elements within the top few nanometers of a material's surface. While not typically used for the bulk characterization of a pure chemical compound, XPS would be highly relevant if 2-(3,3-Dimethylcyclobutyl)ethanamine were used to modify a surface or as part of a larger material formulation.

In an XPS analysis of a surface functionalized with this amine, high-resolution scans of the C 1s, N 1s, and O 1s (if oxidized) regions would be of primary interest. The N 1s spectrum would show a peak corresponding to the amine nitrogen, and its binding energy could provide insights into its chemical environment (e.g., protonation state).

Derivatization Approaches for Enhanced Analytical Detection and Separation

The lack of a UV-absorbing chromophore or a fluorophore in 2-(3,3-Dimethylcyclobutyl)ethanamine makes its detection by common chromatographic techniques like HPLC with UV or fluorescence detection challenging. Chemical derivatization is a powerful strategy to overcome this limitation by introducing a tag that enhances detectability.

For Gas Chromatography (GC) analysis, derivatization can improve the volatility and thermal stability of the amine, leading to better chromatographic performance. iu.edu Common derivatizing agents for primary amines include:

Acylating agents: Reagents like trifluoroacetic anhydride (B1165640) (TFAA) react with the primary amine to form a stable amide derivative. iu.edu The introduction of fluorine atoms also makes the derivative amenable to electron capture detection (ECD), which is highly sensitive.

Silylating agents: Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) replace the active hydrogen on the nitrogen with a trimethylsilyl (B98337) (TMS) group, increasing volatility and thermal stability.

For High-Performance Liquid Chromatography (HPLC) analysis, derivatization aims to introduce a chromophore or fluorophore. thermofisher.com Some widely used reagents include:

o-Phthalaldehyde (OPA): Reacts rapidly with primary amines in the presence of a thiol to form highly fluorescent isoindole derivatives. acs.org

9-Fluorenylmethyl Chloroformate (FMOC-Cl): Reacts with primary amines to produce stable, fluorescent derivatives. nih.gov

Dansyl Chloride: Forms fluorescent sulfonamide derivatives with primary amines. nih.gov

The choice of derivatization reagent depends on the analytical technique being employed, the desired sensitivity, and the sample matrix. researchgate.net The derivatization reaction conditions, such as pH, temperature, and reaction time, must be optimized to ensure complete and reproducible derivatization. nih.gov

Pre-column Derivatization Strategies

Pre-column derivatization is a widely employed strategy in the analysis of aliphatic amines like 2-(3,3-Dimethylcyclobutyl)ethanamine, particularly for high-performance liquid chromatography (HPLC). thermofisher.com This process involves chemically modifying the analyte before its introduction into the chromatographic system. The primary objectives are to enhance detectability by introducing a chromophoric or fluorophoric tag, and to improve chromatographic performance by altering the molecule's polarity. thermofisher.com Since 2-(3,3-Dimethylcyclobutyl)ethanamine lacks a native chromophore, derivatization is essential for sensitive UV or fluorescence detection.

Several reagents are commonly used for the derivatization of primary amines and are applicable to 2-(3,3-Dimethylcyclobutyl)ethanamine:

o-Phthalaldehyde (OPA): OPA reacts rapidly with primary amines in the presence of a thiol (e.g., 2-mercaptoethanol (B42355) or 3-mercaptopropionic acid) to form highly fluorescent isoindole derivatives. thermofisher.comactascientific.com This reaction is fast, occurs under mild conditions, and is well-suited for automation using autosamplers. creative-proteomics.com

9-Fluorenylmethyl Chloroformate (FMOC-Cl): FMOC-Cl reacts with primary and secondary amines to yield stable, highly fluorescent derivatives. thermofisher.com The reaction is robust and the resulting derivatives have strong UV absorbance and fluorescence, allowing for sensitive detection. rsc.org

Dansyl Chloride (DNS-Cl): 5-Dimethylaminonaphthalene-1-sulfonyl chloride, or Dansyl Chloride, reacts with primary amines to form fluorescent sulfonamide adducts. thermofisher.com

2,4-Dinitrofluorobenzene (DNFB): Also known as Sanger's reagent, DNFB reacts with primary amines to form stable, UV-active 2,4-dinitrophenyl derivatives. creative-proteomics.comresearchgate.net The reaction is typically performed in an alkaline medium. researchgate.net

4-Chloro-7-nitrobenzofurazan (NBD-Cl): This reagent reacts with primary amines to form intensely fluorescent and colored derivatives, enabling detection by both fluorescence and visible absorbance detectors. mdpi.comresearchgate.net The derivatization is often carried out by heating in a borate (B1201080) buffer. nih.gov

Phenylisothiocyanate (PITC): PITC is used to form phenylthiourea (B91264) derivatives, which have strong UV absorbance. creative-proteomics.comrsc.org This reagent reacts with both primary and secondary amines. creative-proteomics.com

The choice of derivatization reagent depends on the analytical objective, the sample matrix, and the available detection capabilities. Automated pre-column derivatization is often preferred as it minimizes manual sample handling, reduces potential errors, and improves method reproducibility. thermofisher.commdpi.com

Table 1: Common Pre-column Derivatization Reagents for Primary Amines

| Reagent | Abbreviation | Functional Group Targeted | Detection Method | Key Characteristics |

|---|---|---|---|---|

| o-Phthalaldehyde | OPA | Primary Amine (+ Thiol) | Fluorescence | Fast reaction, suitable for automation. actascientific.comcreative-proteomics.com |

| 9-Fluorenylmethyl Chloroformate | FMOC-Cl | Primary & Secondary Amines | Fluorescence, UV | Forms stable derivatives with high sensitivity. thermofisher.com |

| Dansyl Chloride | DNS-Cl | Primary & Secondary Amines | Fluorescence | Widely used for quantitative analysis. thermofisher.com |

| 2,4-Dinitrofluorobenzene | DNFB | Primary & Secondary Amines | UV | Forms stable derivatives; known as Sanger's reagent. creative-proteomics.comresearchgate.net |

| 4-Chloro-7-nitrobenzofurazan | NBD-Cl | Primary & Secondary Amines | Fluorescence, Visible | Forms intensely fluorescent derivatives. mdpi.com |

| Phenylisothiocyanate | PITC | Primary & Secondary Amines | UV | Produces stable derivatives for amino acid analysis. creative-proteomics.comrsc.org |

Post-column Derivatization Techniques

Post-column derivatization (PCD) is an alternative approach where the chemical modification of the analyte occurs after chromatographic separation but before detection. actascientific.comnih.gov This technique is a powerful tool for detecting compounds that are otherwise not easily detectable, enhancing signal intensity, and improving detection limits. nih.gov For a compound like 2-(3,3-Dimethylcyclobutyl)ethanamine, PCD would involve separating the native compound on an HPLC column first, and then mixing the column effluent with a derivatizing reagent in a reaction coil before it enters the detector. actascientific.com

The main advantage of PCD is that it simplifies sample preparation, as no derivatization step is needed beforehand. It also eliminates the possibility of forming multiple derivative products from a single analyte, which can sometimes occur in pre-column reactions. However, PCD requires more complex instrumentation, including an additional pump for the reagent, a mixing tee, and a reaction coil. nih.gov The reaction must be rapid and complete to minimize band broadening, which could degrade the resolution achieved on the column.

Common reagents used in post-column systems for primary amines include:

Ninhydrin: A classic reagent that reacts with primary amines to produce a deep blue-violet colored product (Ruhemann's purple), which is typically detected by visible absorbance around 570 nm. researchgate.netactascientific.com

o-Phthalaldehyde (OPA): As with pre-column derivatization, OPA can be used in PCD systems to generate highly fluorescent products upon reaction with primary amines. actascientific.comactascientific.com

Fluorescamine: This reagent reacts with primary amines at an appropriate pH (e.g., pH 9 buffer) to yield fluorescent derivatives, while the reagent itself is non-fluorescent. actascientific.comactascientific.com

Chiral Derivatization for Enantiomeric Purity Assessment

Assessing the enantiomeric purity of chiral compounds is critical in pharmaceutical development. For chiral amines like 2-(3,3-Dimethylcyclobutyl)ethanamine, an indirect method for enantiomeric separation involves derivatization with an enantiomerically pure chiral derivatizing agent (CDA). tcichemicals.commdpi.com This reaction converts the pair of enantiomers into a pair of diastereomers. tcichemicals.com Diastereomers possess different physicochemical properties and can therefore be separated using standard, non-chiral chromatographic columns (e.g., a C18 column). thieme-connect.de

The selection of the CDA is crucial. The agent must be of high optical purity to ensure accurate quantification of the enantiomers. thieme-connect.de The reaction should proceed to completion without causing racemization of the analyte or the reagent. The resulting diastereomers must exhibit sufficient resolution in the chosen chromatographic system to allow for accurate integration of their respective peaks.

Several classes of CDAs are suitable for primary amines:

(S)-1-(1-Naphthyl)ethyl isocyanate (NEIC): This reagent reacts with the amine to form diastereomeric ureas, which can often be resolved by reversed-phase HPLC. thieme-connect.denih.gov

2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC): This sugar-based chiral reagent reacts with amines to form diastereomeric thioureas, which have been successfully separated by HPLC. nih.gov

Marfey's Reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide): This reagent is widely used for the chiral analysis of amino acids and can be applied to other primary amines.

Chiral Boronic Acids: Three-component coupling reactions between a primary amine, a chiral diol like (S)-1,1'-bi-2-naphthol (BINOL), and 2-formylphenylboronic acid can form diastereoisomeric iminoboronate esters that are distinguishable by NMR spectroscopy and potentially separable by chromatography. researchgate.net

A study on the chiral separation of 3,3-dimethyl-2-butylamine, a structurally similar compound, demonstrated successful enantiomeric resolution after derivatization with NBD-Cl on polysaccharide-based chiral stationary phases, showcasing a direct separation approach. researchgate.net However, the indirect approach using CDAs remains a valuable and widely accessible alternative. tcichemicals.com

Table 2: Examples of Chiral Derivatizing Agents (CDAs) for Primary Amines

| Chiral Derivatizing Agent (CDA) | Resulting Diastereomer | Typical Analytical Technique |

|---|---|---|

| (R)- or (S)-1-(1-Naphthyl)ethyl isocyanate (NEIC) | Urea | HPLC |

| 2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC) | Thiourea | HPLC |

| Marfey's Reagent | Alaninamide Adduct | HPLC |

| (+)-(S)-Acetylmandelic acid | Amide | HPLC |

| (S)-Naproxen isocyanate | Urea | HPLC |

Modifying Physicochemical Properties via Derivatization for Analytical Purposes

Derivatization is a fundamental tool for modifying the physicochemical properties of an analyte to make it more amenable to a specific analytical technique. actascientific.com For 2-(3,3-Dimethylcyclobutyl)ethanamine, derivatization can overcome several analytical challenges associated with its inherent properties.

Improving Chromatographic Retention and Peak Shape in HPLC: As a small, polar, and basic compound, 2-(3,3-Dimethylcyclobutyl)ethanamine may exhibit poor retention on traditional reversed-phase (e.g., C18) columns and is prone to peak tailing. Peak tailing often results from strong interactions between the basic amine group and residual acidic silanol (B1196071) groups on the silica-based stationary phase. Derivatization of the amine group reduces its polarity and basicity. thermofisher.com This modification increases the hydrophobicity of the molecule, leading to better retention on reversed-phase columns and significantly improved peak symmetry. rsc.org

Increasing Volatility and Thermal Stability for GC: Primary amines can be challenging to analyze by gas chromatography (GC) due to their high polarity and tendency to adsorb onto active sites within the injector and column. bre.com This adsorption leads to poor peak shape (tailing) and potential loss of the analyte. thermofisher.com Derivatization converts the polar amine group into a less polar, more volatile, and more thermally stable functional group. For instance, reaction with reagents like pentafluorobenzaldehyde (B1199891) forms a Schiff base, which is more suitable for GC analysis. nih.gov This process makes the analyte more volatile and minimizes undesirable interactions with the stationary phase, resulting in sharp, symmetrical peaks and improved quantitative accuracy. bre.com

Development and Validation of Analytical Methods

Chromatographic Method Development (HPLC, GC)

The development of a robust and reliable chromatographic method is essential for the quantification and purity assessment of 2-(3,3-Dimethylcyclobutyl)ethanamine. The choice between HPLC and GC depends on the analyte's properties and the specific analytical requirements.

High-Performance Liquid Chromatography (HPLC): Given its low volatility and polar nature, HPLC is a highly suitable technique for analyzing 2-(3,3-Dimethylcyclobutyl)ethanamine, typically following a derivatization step. Reversed-phase HPLC (RP-HPLC) is the most common mode used. nih.govpensoft.net Method development would involve:

Selection of Derivatization Reagent: Choosing a reagent (e.g., NBD-Cl, FMOC-Cl) that provides a stable derivative with high detector response. mdpi.comnih.gov

Column Selection: A C18 column is a common starting point, offering good hydrophobic retention for the derivatized analyte. researchgate.net

Mobile Phase Optimization: Adjusting the mobile phase composition (organic solvent ratio, buffer type, and pH) to achieve optimal separation from impurities and matrix components. nih.gov

Detector Settings: Optimizing the excitation and emission wavelengths for fluorescence detection or the monitoring wavelength for UV detection to maximize sensitivity. nih.gov

Gas Chromatography (GC): Direct analysis of 2-(3,3-Dimethylcyclobutyl)ethanamine by GC can be problematic due to its polarity and basicity. bre.com However, GC can be a powerful tool, especially when coupled with a mass spectrometer (MS). Method development strategies include:

Derivatization: Converting the amine to a less polar and more volatile derivative is often necessary to achieve good chromatography. nih.gov

Column Selection: A base-deactivated column or a wax-type column (e.g., DM-WAX) is often required to minimize peak tailing and analyte adsorption. nih.gov

Inlet and Oven Temperature Programming: Optimizing the injector temperature to ensure efficient volatilization without degradation and programming the oven temperature to achieve adequate separation of the analyte from any related impurities. nih.gov

Detector: A Flame Ionization Detector (FID) provides general sensitivity, while a Mass Spectrometer (MS) offers high selectivity and structural confirmation. researchgate.net

Optimization of Stationary and Mobile Phases

The core of chromatographic method development lies in the systematic optimization of the stationary and mobile phases to achieve the desired separation. mdpi.com

Stationary Phase Optimization: The choice of the stationary phase dictates the primary mechanism of separation. nih.gov

For HPLC: While C18 is the workhorse of reversed-phase chromatography, other stationary phases can provide alternative selectivity. A Phenyl phase, for instance, offers π-π interactions which could be beneficial for separating derivatives containing aromatic rings. Embedded polar group (EPG) columns can offer different selectivity for polar compounds and are more stable in highly aqueous mobile phases. nih.gov The particle size (e.g., 5 µm, 3 µm, or sub-2 µm) is also a key parameter, with smaller particles providing higher efficiency but requiring higher operating pressures. nih.gov

For GC: The choice is based on the polarity of the stationary phase. For a basic amine, a column with a polyethylene (B3416737) glycol (wax) phase or a low-bleed, base-deactivated phenyl-methylpolysiloxane phase is generally preferred to prevent peak tailing. nih.gov

Mobile Phase Optimization (for HPLC): The mobile phase composition is adjusted to fine-tune the retention and selectivity of the separation. researchgate.net

Organic Modifier: Acetonitrile and methanol (B129727) are the most common organic solvents used in RP-HPLC. Acetonitrile generally provides lower viscosity and better UV transparency, while methanol can offer different selectivity. The percentage of the organic modifier is adjusted to control the retention time. nih.gov

Aqueous Phase pH and Buffer: The pH of the mobile phase is a critical parameter when analyzing ionizable compounds. For the derivatized amine, maintaining a consistent pH with a buffer (e.g., phosphate, acetate) is crucial for reproducible retention times. researchgate.net The pH should be selected to be at least 2 units away from the pKa of any residual ionizable groups to ensure a single ionic form.

Additives: Small amounts of additives can significantly improve peak shape. For residual basic compounds, adding a competing base like triethylamine (B128534) (TEA) to the mobile phase can mask active silanol sites on the stationary phase, reducing peak tailing. researchgate.net

Table 3: Parameters for HPLC Mobile Phase Optimization

| Parameter | Options | Purpose |

|---|---|---|

| Organic Modifier | Acetonitrile, Methanol | Controls retention time and can alter selectivity. nih.gov |

| Aqueous Buffer | Phosphate, Acetate, Formate | Controls pH for consistent ionization and reproducible retention. researchgate.net |

| pH | Typically 2.5 - 7.5 for silica (B1680970) columns | Affects the retention of ionizable analytes and impurities. |

| Additives | Triethylamine (TEA), Formic Acid | Improves peak shape by masking silanols or acting as an ion-pairing agent. researchgate.net |

| Elution Mode | Isocratic, Gradient | Isocratic uses constant mobile phase composition; Gradient is used to separate compounds with a wide range of polarities. nih.gov |

Chiral Chromatography for Enantiomer Separation

High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is the most prevalent and effective technique for the separation of enantiomers. youtube.com The principle of this method relies on the formation of transient, diastereomeric complexes between the enantiomers of the analyte and the single-enantiomer chiral selector immobilized on the stationary phase support. chiralpedia.com These complexes possess different binding energies, leading to differential retention times and, consequently, chromatographic separation. youtube.com

For primary amines like 2-(3,3-Dimethylcyclobutyl)ethanamine, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) tris(phenylcarbamate) derivatives, are often highly effective. youtube.com These CSPs offer a combination of hydrogen bonding, dipole-dipole, and π-π interactions that facilitate chiral recognition. Cyclodextrin-based CSPs also represent a viable alternative, where separation is achieved through the formation of inclusion complexes.

Method development would involve screening various CSPs and optimizing the mobile phase composition to achieve baseline resolution (Rₛ > 1.5). The mobile phase in normal-phase chromatography typically consists of a nonpolar alkane (e.g., hexane (B92381) or heptane) with a polar alcohol modifier (e.g., isopropanol (B130326) or ethanol). The ratio of these solvents is a critical parameter that influences retention and selectivity.

Table 1: Illustrative HPLC Conditions for Chiral Separation of 2-(3,3-Dimethylcyclobutyl)ethanamine Enantiomers

| Parameter | Condition |

| Column | Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) |

| Dimensions | 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Injection Volume | 10 µL |

| Detection | See Section 2.3.1.3 |

| Hypothetical Retention Time (R-enantiomer) | 8.5 min |

| Hypothetical Retention Time (S-enantiomer) | 10.2 min |

| Hypothetical Resolution (Rₛ) | > 2.0 |

Note: This data is hypothetical and serves as an example of a typical starting point for method development for this class of compound.

Detection Method Optimization (UV, MS, Fluorescence)

The choice of detector is crucial for achieving the required sensitivity and selectivity. As a simple aliphatic amine, 2-(3,3-Dimethylcyclobutyl)ethanamine lacks a significant chromophore, rendering direct Ultraviolet (UV) detection highly insensitive. Therefore, alternative detection strategies are necessary.

Fluorescence Detection via Derivatization: Fluorescence detection offers high sensitivity and selectivity but requires the analyte to be fluorescent. sdiarticle4.com Since the target compound is non-fluorescent, a pre-column or post-column derivatization step is employed to attach a fluorophore to the primary amine group. researchgate.net Several reagents are commonly used for this purpose. thermofisher.comresearchgate.net

o-Phthalaldehyde (OPA): Reacts rapidly with primary amines in the presence of a thiol to produce highly fluorescent isoindole derivatives. sdiarticle4.comthermofisher.com

Fluorescamine: Reacts specifically with primary amines to form fluorescent pyrrolidone products. sdiarticle4.comresearchgate.net

9-fluorenylmethyl chloroformate (FMOC-Cl): A widely used reagent that forms stable, fluorescent derivatives with both primary and secondary amines. thermofisher.com

The choice of reagent depends on factors such as reaction kinetics, stability of the derivative, and potential for interference.

Table 2: Comparison of Common Fluorescent Derivatization Reagents for Primary Amines

| Reagent | Reaction Conditions | λex (nm) | λem (nm) | Advantages |

| o-Phthalaldehyde (OPA) | Aqueous, alkaline pH, with thiol (e.g., MPE) | ~340 | ~455 | Fast reaction, suitable for automation/post-column. sdiarticle4.com |

| Fluorescamine | Aqueous, alkaline pH (9.5-10) | ~390 | ~475 | Reagent is non-fluorescent, low background. sdiarticle4.com |

| 9-fluorenylmethyl chloroformate (FMOC-Cl) | Aqueous or non-aqueous, alkaline pH | ~265 | ~315 | Forms very stable derivatives. thermofisher.com |

Mass Spectrometric (MS) Detection: Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful detection technique that provides high sensitivity and specificity without the need for derivatization. researchgate.net For 2-(3,3-Dimethylcyclobutyl)ethanamine, Electrospray Ionization (ESI) in the positive ion mode would be the preferred method. The primary amine group is readily protonated to form the pseudomolecular ion [M+H]⁺. Tandem mass spectrometry (MS/MS) can be used for even greater selectivity and quantitative accuracy by monitoring specific precursor-to-product ion transitions in Selected Reaction Monitoring (SRM) mode.

Table 3: Hypothetical Mass Spectrometry Parameters for Analyte Detection

| Parameter | Setting |

| Ionization Mode | ESI Positive |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150 °C |

| Desolvation Temperature | 350 °C |

| Precursor Ion ([M+H]⁺) | m/z 142.16 |

| Product Ions (for SRM) | m/z 125.13 (Loss of NH₃), m/z 85.10 (Cyclobutyl fragment) |

| Collision Energy | Optimized for each transition (e.g., 10-20 eV) |

Note: Mass values are calculated and hypothetical, pending experimental verification.

Electrophoretic Method Development (CZE)

Capillary Zone Electrophoresis (CZE) is a high-efficiency separation technique that serves as a valuable alternative to HPLC. researchgate.net For chiral separations, a chiral selector (CS) is added to the background electrolyte (BGE). springernature.com The enantiomers form transient diastereomeric complexes with the CS, which have different mobilities under the applied electric field, enabling their separation. mdpi.com

Cyclodextrins (CDs) and their derivatives are the most widely used chiral selectors in CE for resolving basic compounds. nih.gov The hydrophobic cavity of the CD can include the nonpolar cyclobutyl portion of the analyte, while interactions between the analyte's amine group and the hydroxyl groups on the rim of the CD contribute to chiral recognition. Optimization involves adjusting the type and concentration of the CD, the pH and composition of the BGE, the applied voltage, and the capillary temperature. nih.govacs.org

Table 4: Illustrative CZE Conditions for Chiral Separation

| Parameter | Condition |

| Capillary | Fused Silica, 50 µm i.d. |

| Total/Effective Length | 60 cm / 50 cm |

| Background Electrolyte (BGE) | 25 mM Phosphate buffer, pH 2.5 |

| Chiral Selector (CS) | 15 mM Hydroxypropyl-β-cyclodextrin (HP-β-CD) |

| Applied Voltage | 20 kV |

| Temperature | 20 °C |

| Injection | Hydrodynamic (50 mbar for 5 s) |

| Detection | Indirect UV (if derivatization is not used) or Direct UV/Fluorescence (with derivatized analyte) |

Method Validation According to ICH Guidelines for Research Applications

For research applications, an analytical method must be demonstrated to be suitable for its intended purpose. researchgate.net Method validation is performed according to the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines. ich.org For a chiral separation method intended to quantify an undesired enantiomer as an impurity, the key validation parameters are specificity, limit of quantitation, accuracy, precision, and linearity. chromatographyonline.com

Specificity: The ability to assess the analyte unequivocally in the presence of other components. For a chiral method, this is demonstrated by achieving baseline resolution between the two enantiomers and showing no interference from process impurities or matrix components.

Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. For an enantiomeric impurity, this is often targeted at a low level (e.g., 0.1%).

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. A minimum of five concentrations are typically used to establish linearity. ich.org

Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. For an enantiomeric impurity, the range should typically span from the LOQ to 120% of the specification limit.

Accuracy: The closeness of test results to the true value. It is assessed by analyzing samples with known concentrations (e.g., spiking the desired enantiomer with known amounts of the undesired enantiomer) across the specified range.

Precision: The degree of scatter between a series of measurements. It is evaluated at two levels:

Repeatability: Precision under the same operating conditions over a short interval (intra-assay precision).

Intermediate Precision: Precision within the same laboratory, but on different days, with different analysts, or on different equipment.

Table 5: Summary of Validation Parameters and Typical Acceptance Criteria for a Chiral HPLC Method

| Validation Parameter | Assessment Approach | Acceptance Criteria |

| Specificity | Analyze blank, desired enantiomer, and a mixture of enantiomers. | Baseline resolution (Rₛ > 1.5) between enantiomers; no interference at analyte retention times. |

| Linearity | Analyze 5-6 concentration levels of the minor enantiomer across the range. | Correlation coefficient (r²) ≥ 0.99 |

| Range | Confirmed by linearity, accuracy, and precision data. | Typically from LOQ to 120% of the impurity limit. |

| Accuracy | Analyze samples spiked with the minor enantiomer at 3 levels (e.g., LOQ, 100%, 120% of limit), n=3 replicates. | Recovery within 85-115% of the theoretical value. |

| Precision (Repeatability) | Analyze 6 replicates of the minor enantiomer at 100% of the impurity limit. | Relative Standard Deviation (RSD) ≤ 10%. |

| Precision (Intermediate) | Repeat repeatability test on a different day or with a different analyst/instrument. | RSD ≤ 15%. |

| Limit of Quantitation (LOQ) | Determined by signal-to-noise ratio (S/N ≈ 10) and confirmed by demonstrating acceptable precision and accuracy. | Precision (RSD) ≤ 20% and Accuracy (Recovery) within 80-120%. chromatographyonline.com |

Molecular Interactions and Structure Activity Relationship Sar Studies of 2 3,3 Dimethylcyclobutyl Ethanamine

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Theoretical Frameworks

Stereochemical Effects on Molecular Activity

The presence of chiral centers in 2-(3,3-Dimethylcyclobutyl)ethanamine implies the existence of multiple stereoisomers. It is a fundamental principle in pharmacology that different stereoisomers of a chiral drug can exhibit significantly different biological activities, potencies, and toxicities. The spatial arrangement of atoms can drastically affect how a molecule fits into a binding site on a protein or enzyme. However, no studies have been found that specifically isolate and evaluate the individual stereoisomers of 2-(3,3-Dimethylcyclobutyl)ethanamine to determine their unique contributions to any potential molecular activity.

Enzyme Binding and Catalytic Mechanisms: A Matter of Speculation

The interaction of small molecules with enzymes is a cornerstone of biochemistry and drug discovery. Understanding how a compound binds to an enzyme and influences its catalytic activity is crucial for designing new therapeutic agents.

Enzyme Binding and Catalytic Mechanisms

Substrate Binding Mechanisms

Enzymes employ various mechanisms to bind substrates and catalyze reactions, including ordered sequential, random sequential, and ping-pong mechanisms. Determining which, if any, of these mechanisms is relevant to 2-(3,3-Dimethylcyclobutyl)ethanamine would require dedicated enzymatic assays. Such studies would involve measuring reaction rates in the presence of varying concentrations of the compound and any co-substrates, which has not been reported in the available literature.

Kinetic Analysis of Enzyme-Substrate Interactions

Kinetic analysis provides quantitative data on the affinity of a compound for an enzyme (e.g., Kᵢ, Kₘ) and its effect on the catalytic rate (e.g., k_cat). This information is vital for characterizing the potency and mechanism of action of an enzyme inhibitor or substrate. The absence of any published kinetic data for 2-(3,3-Dimethylcyclobutyl)ethanamine means its interactions with specific enzymes remain unquantified.

Theoretical Studies on Enzyme-Substrate Complexes

In conjunction with experimental data, computational methods such as molecular docking and molecular dynamics simulations can provide valuable insights into the binding mode and interactions of a molecule within an enzyme's active site. These theoretical studies rely on known target structures and preliminary binding data, neither of which is available for 2-(3,3-Dimethylcyclobutyl)ethanamine.

The Untapped Potential as a Chemical Probe

Chemical probes are powerful tools for studying biological systems. A well-designed probe can selectively interact with a specific target, enabling researchers to elucidate its function.

Investigation of 2-(3,3-Dimethylcyclobutyl)ethanamine as a Chemical Probe

Design Principles for Chemical Probes

The design of a chemical probe is guided by principles such as high potency, selectivity for the target, and the inclusion of a reporter group or reactive handle for detection or cross-linking. While general principles for designing amine-containing chemical probes exist, the specific adaptation of 2-(3,3-Dimethylcyclobutyl)ethanamine for such a purpose would necessitate a clear biological target and a demonstrated structure-activity relationship, both of which are currently unknown.

Mechanism of Action Elucidation Using Probes

The scientific literature does not describe the use of 2-(3,3-Dimethylcyclobutyl)ethanamine as a chemical probe, nor are there reports of chemical probes being used to elucidate its mechanism of action. The development of tagged versions of the compound (e.g., fluorescent, biotinylated, or radiolabeled analogs) or photo-affinity probes, which are crucial for target identification and mechanistic studies, has not been reported. As such, there is no information on how this compound may interact with biological systems at a molecular level or the downstream consequences of such interactions.

Application in Biological Systems for Mechanistic Research

Consistent with the lack of information on its target and mechanism of action, there are no published studies detailing the application of 2-(3,3-Dimethylcyclobutyl)ethanamine in biological systems for mechanistic research. Reports on its use to probe signaling pathways, to study enzyme function, or to investigate physiological processes in cell-based or in vivo models are absent from the scientific record.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2-(3,3-Dimethylcyclobutyl)ethanamine, and how can purity be optimized?

- Answer : A plausible route involves cyclobutane ring formation via [2+2] photocycloaddition or strain-driven cyclization, followed by functionalization with an ethylamine group. For example, analogous syntheses of cyclobutyl-ethanamine derivatives (e.g., 2-(5-chloro-2-methylindol-3-yl)ethanamine) employ reductive amination or nucleophilic substitution under inert conditions . Purification via column chromatography (silica gel, gradient elution) or recrystallization (using ethanol/water mixtures) is critical. Purity (>95%) can be verified by HPLC (C18 column, 0.1% TFA in acetonitrile/water) and NMR (δ 1.2–1.4 ppm for cyclobutyl CH3 groups) .

Q. How can the structure of 2-(3,3-Dimethylcyclobutyl)ethanamine be confirmed experimentally?

- Answer : Use a combination of:

- ATR-FTIR : Identify primary amine stretches (N–H, ~3350 cm⁻¹) and cyclobutyl C–H bending (~1450 cm⁻¹) .

- NMR : ¹H NMR should show singlet(s) for the 3,3-dimethylcyclobutyl protons (δ 1.2–1.5 ppm) and a triplet for the ethylamine –CH2– group (δ 2.6–2.8 ppm). ¹³C NMR confirms quaternary carbons in the cyclobutane ring .

- X-ray crystallography : For unambiguous confirmation, grow single crystals via slow evaporation (e.g., in dichloromethane/hexane). SHELX programs (e.g., SHELXL) refine crystal structures with high precision .

Q. What safety protocols are essential when handling 2-(3,3-Dimethylcyclobutyl)ethanamine in the lab?

- Answer : Wear PPE (nitrile gloves, lab coat, safety goggles) due to potential amine reactivity. Work in a fume hood to avoid inhalation. Store in airtight containers under nitrogen (prevents oxidation). Waste disposal must follow institutional guidelines for amine-containing compounds, including neutralization with dilute HCl before disposal .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic and thermochemical properties of 2-(3,3-Dimethylcyclobutyl)ethanamine?

- Answer : Use hybrid functionals (e.g., B3LYP) with basis sets like 6-31G(d,p) to calculate:

- Electrostatic potential maps : Identify nucleophilic/electrophilic regions (amine group vs. cyclobutane ring).

- Thermochemical stability : Atomization energy calculations (error <3 kcal/mol) assess strain in the cyclobutane ring .

- pKa prediction : Estimate amine basicity (e.g., ~10.5 for similar ethanamines) using solvent models (PCM) .

Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting or IR shifts)?

- Answer : Contradictions may arise from:

- Conformational flexibility : Use variable-temperature NMR to observe dynamic effects (e.g., cyclobutane ring puckering).

- Impurity interference : Cross-validate with LC-MS (high-resolution mode) to detect byproducts (e.g., oxidation to nitriles).

- Solvent effects : Re-run NMR in deuterated DMSO (polar aprotic) vs. CDCl3 (nonpolar) to assess hydrogen bonding .

Q. How does the 3,3-dimethylcyclobutyl group influence the compound’s reactivity in comparison to phenyl-ethanamine analogs?

- Answer : The cyclobutyl group introduces:

- Steric hindrance : Slows nucleophilic reactions at the amine (e.g., acylation) due to bulky substituents.

- Ring strain : Enhances susceptibility to ring-opening under acidic conditions (e.g., HCl/EtOH at 80°C).

- Electronic effects : The saturated cyclobutane reduces conjugation with the amine, lowering basicity vs. aromatic analogs (e.g., 2C-H) .

Q. What crystallographic challenges arise when analyzing 2-(3,3-Dimethylcyclobutyl)ethanamine, and how are they addressed?

- Answer : Challenges include:

- Disorder in the cyclobutane ring : Use high-resolution data (Mo-Kα radiation, λ = 0.71073 Å) and restraints in SHELXL refinement.

- Weak diffraction : Cryocooling (100 K) improves crystal stability.

- Twinned crystals : Apply TWINLAW in SHELX to deconvolute overlapping reflections .

Methodological Tables

Table 1 : Key Spectral Benchmarks for 2-(3,3-Dimethylcyclobutyl)ethanamine

Table 2 : Computational Parameters for DFT Studies

| Functional | Basis Set | Property Calculated | Error Margin |

|---|---|---|---|

| B3LYP | 6-31G(d,p) | Heat of Formation | ±2.4 kcal/mol |

| M06-2X | def2-TZVP | pKa (in water) | ±0.5 units |

| ωB97XD | cc-pVTZ | Electrostatic Potential | N/A |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.